molecular formula C15H16N2O4S B3004482 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 349474-43-7

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B3004482
CAS RN: 349474-43-7
M. Wt: 320.36
InChI Key: FEKTZPSVQNGSAU-UHFFFAOYSA-N
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Description

The compound 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the chemical behavior and properties of the target molecule.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an acid anhydride. For instance, substituted N-(2-hydroxyphenyl)acetamides were synthesized from various aminophenols and an acyl chloride derivative . Similarly, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of a base . These methods suggest that the synthesis of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide could potentially be achieved through a similar approach, possibly involving the reaction of 2-methylphenol with an appropriate sulfamoylphenyl acyl chloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques can provide detailed information about the electronic and spatial configuration of the molecules. For example, X-ray crystallography was used to determine the molecular structure of certain N-(2-hydroxyphenyl)acetamide derivatives, revealing the presence of intra- and intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the chemical reactivity and interactions of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often serving as building blocks for the synthesis of heterocyclic compounds . The presence of functional groups such as cyano and sulfamoyl can influence the reactivity of these molecules. For example, 2-cyano-N-(4-sulfamoylphenyl)acetamide has been used as a synthon in the synthesis of polyfunctionalized heterocycles, indicating that similar reactivity might be expected from 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and polarity, are influenced by their molecular structure. For instance, the polarity and conformation of certain acetamide derivatives were studied using the dipole moment method and quantum chemical calculations . These properties are important for predicting the behavior of the compound in different environments and can affect its potential applications.

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves binding to a specific target, such as a protein, and modulating its activity .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, development of more efficient synthesis methods, or exploration of new applications for the compound .

properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-4-2-3-5-14(11)21-10-15(18)17-12-6-8-13(9-7-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKTZPSVQNGSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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